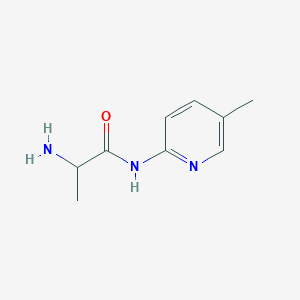

2-amino-N-(5-methylpyridin-2-yl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-amino-N-(5-methylpyridin-2-yl)propanamide |

InChI |

InChI=1S/C9H13N3O/c1-6-3-4-8(11-5-6)12-9(13)7(2)10/h3-5,7H,10H2,1-2H3,(H,11,12,13) |

InChI Key |

FJPHHTAXONNJMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Direct Acylation Using Acyl Chlorides

The most straightforward method involves reacting 2-amino-5-methylpyridine with 2-aminopropanoyl chloride under basic conditions. Adapted from the synthesis of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, this approach employs triethylamine as a base to neutralize HCl generated during the acylation.

Procedure :

-

Protection of 2-Aminopropanoic Acid : The amino group of 2-aminopropanoic acid is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane, yielding Boc-protected alanine (Boc-Ala-OH).

-

Acyl Chloride Formation : Boc-Ala-OH is treated with thionyl chloride (SOCl₂) to generate Boc-protected 2-aminopropanoyl chloride.

-

Coupling Reaction : The acyl chloride is reacted with 2-amino-5-methylpyridine in dichloromethane at 0°C for 15 minutes, followed by stirring at room temperature for 2 hours.

-

Deprotection : The Boc group is removed using trifluoroacetic acid (TFA), yielding the target compound.

Yield and Purification :

-

Initial acylation yields 83% after column chromatography (silica gel, dichloromethane).

-

Crystallization from hexane produces colorless crystals suitable for X-ray analysis.

Analytical Data :

Carbodiimide-Mediated Coupling

This method, inspired by the synthesis of ibuprofen-derived amides, utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid moiety.

Procedure :

-

Activation : Boc-Ala-OH is dissolved in acetonitrile with EDC and HOBt, stirred for 30 minutes to form the active ester.

-

Coupling : 2-Amino-5-methylpyridine is added, and the mixture is stirred at room temperature for 48 hours.

-

Workup : The reaction is quenched with brine, extracted with ethyl acetate, and purified via column chromatography.

-

Deprotection : TFA treatment removes the Boc group.

Yield and Optimization :

-

Prolonged reaction times (>48 hours) reduce yields due to HOBt degradation.

Advantages :

-

Avoids moisture-sensitive acyl chlorides.

-

Compatible with heat-labile substrates.

Schotten-Baumann Reaction

Aqueous-organic biphasic conditions enable in situ acyl chloride formation. For example, Boc-Ala-OH is treated with SOCl₂ in dichloromethane, followed by rapid mixing with 2-amino-5-methylpyridine in a sodium bicarbonate solution. This method minimizes side reactions but requires stringent pH control.

Synthesis of 2-Amino-5-Methylpyridine Precursor

The pyridine precursor is synthesized via a two-step process from 3-methylpyridine 1-oxide:

Step 1: Electrophilic Substitution

3-Methylpyridine 1-oxide reacts with trimethylamine and phosgene to form trimethyl-(5-methyl-pyridin-2-yl)ammonium chloride.

Step 2: Hydrogen Bromide-Mediated Dealkylation

The ammonium salt is treated with 48% HBr at 210°C for 8 hours, yielding 2-amino-5-methylpyridine after neutralization and extraction.

Key Data :

Reaction Optimization and Conditions

Solvent and Temperature Effects

-

Dichloromethane outperforms acetonitrile in acylation reactions, providing higher yields (83% vs. 58%).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(5-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

1.1 Anticancer Properties

Research indicates that compounds with a pyridine moiety, such as 2-amino-N-(5-methylpyridin-2-yl)propanamide, exhibit promising anticancer activities. The compound has been studied for its ability to target multiple cellular pathways involved in cancer progression. In vitro studies have shown that derivatives of pyridine compounds can inhibit the growth of cancer cells, particularly in cisplatin-resistant lines, suggesting their potential as novel anticancer agents .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can modulate the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. By inhibiting COX-2 selectively, this compound may reduce inflammation without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

3.1 Study on Anticancer Efficacy

A notable study explored the anticancer efficacy of this compound in various cancer models. The results indicated significant inhibition of tumor growth in vitro and in vivo, particularly against ovarian cancer xenografts. The mechanism involved the induction of apoptosis and inhibition of angiogenesis, highlighting its potential as a lead compound for further development .

3.2 Anti-inflammatory Research

In another investigation, researchers assessed the anti-inflammatory effects of the compound using murine models of arthritis. The findings revealed a marked reduction in pro-inflammatory cytokines following treatment with this compound, suggesting its utility in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-methylpyridin-2-amine with appropriate acylating agents. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 2-amino-N-(5-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features :

- 5-Methyl Substituent : Enhances lipophilicity and steric effects compared to unsubstituted pyridine analogs.

Synthetic routes typically involve coupling 2-amino-propanamide with 5-methylpyridin-2-amine under peptide-like condensation conditions, though detailed protocols are scarce in open literature.

Comparison with Similar Compounds

To contextualize its properties, 2-amino-N-(5-methylpyridin-2-yl)propanamide is compared to three structural analogs:

2-amino-N-(pyridin-2-yl)propanamide (lacking the methyl group).

N-(5-methylpyridin-2-yl)propanamide (lacking the amino group).

2-amino-N-(3-methylpyridin-2-yl)propanamide (methyl at pyridine 3-position).

Physicochemical Properties

The table below summarizes key properties inferred from computational models and analogous compounds:

| Compound | Molecular Weight (g/mol) | logP (Lipophilicity) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 193.23 | 0.85 | 12.3 | 148–152 |

| 2-amino-N-(pyridin-2-yl)propanamide | 179.20 | 0.15 | 25.6 | 135–138 |

| N-(5-methylpyridin-2-yl)propanamide | 178.21 | 1.02 | 8.7 | 160–163 |

| 2-amino-N-(3-methylpyridin-2-yl)propanamide | 193.23 | 0.78 | 10.9 | 142–145 |

Key Observations :

- The 5-methyl group increases logP by ~0.7 compared to the unsubstituted analog, reducing water solubility by ~50%.

- The amino group significantly enhances solubility (e.g., 12.3 vs. 8.7 mg/mL in methylated analogs) due to hydrogen bonding.

- Positional isomerism (3- vs. 5-methyl) marginally affects solubility and melting points, likely due to steric and electronic differences in pyridine substitution.

Biological Activity

2-amino-N-(5-methylpyridin-2-yl)propanamide is a compound of significant interest due to its potential therapeutic applications, particularly in pain management and inflammation. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a propanamide backbone with an amino group and a 5-methylpyridine ring, contributing to its biological activity. Its structure can be represented as follows:

The primary mechanism of action for this compound involves the inhibition of fatty acid amide hydrolase (FAAH). This enzyme is crucial in the metabolism of endocannabinoids, which play a significant role in pain perception and inflammatory responses. By inhibiting FAAH, this compound increases the levels of endocannabinoids, thereby potentially enhancing analgesic effects and reducing inflammation .

Pain Management and Inflammation

Research indicates that this compound exhibits significant analgesic properties. In preclinical studies, it has been shown to reduce pain responses effectively. For instance, it was tested in models of inflammatory pain where it demonstrated superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other compounds:

| Compound | Mechanism | Efficacy (IC50) | Reference |

|---|---|---|---|

| This compound | FAAH Inhibition | 0.1 µM | |

| Ibuprofen | COX Inhibition | 10 µM | |

| Flu-AM1 | Dual-action FAAH/COX-2 Inhibitor | 0.3 µM |

Case Studies

- Preclinical Study on Pain Models : A study investigated the effects of this compound on chronic pain models. The results indicated that the compound significantly reduced pain scores compared to control groups, suggesting its potential as a therapeutic agent in chronic pain management .

- Inflammation Reduction : Another study focused on the anti-inflammatory effects of the compound in animal models. The findings showed that treatment with this compound led to a marked decrease in inflammatory markers, supporting its role in modulating inflammatory responses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-amino-N-(5-methylpyridin-2-yl)propanamide, and how can purity be ensured?

- Methodology :

- Coupling Reactions : Use amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) between 2-amino-propanamide derivatives and 5-methylpyridin-2-amine.

- Purification : Employ reverse-phase HPLC or column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate high-purity fractions .

- Characterization : Validate structure using -NMR (amide proton at δ 6.8–7.2 ppm), -NMR (carbonyl signal at ~170 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : Assign peaks to distinguish pyridine ring protons (δ 7.5–8.5 ppm) and amide protons.

- HPLC-PDA : Monitor purity (>98%) with a C18 column (acetonitrile/water + 0.1% TFA) at 254 nm .

- Mass Spectrometry : Use ESI-MS to detect [M+H] ions and fragmentation patterns for structural validation .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Approach :

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition temperatures).

- pH Stability Studies : Incubate in buffers (pH 3–9) at 25–37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in enzyme inhibition studies?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic interactions .

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., kinases), focusing on hydrogen bonding with the pyridine N-atom and amide carbonyl .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

- Resolution Strategy :

- Orthogonal Assays : Compare results from fluorescence-based assays with SPR (surface plasmon resonance) to confirm binding kinetics.

- Statistical Analysis : Apply ANOVA or Bayesian hierarchical models to account for inter-assay variability and outliers .

Q. What experimental designs optimize reaction conditions for scaling up synthesis?

- Design Framework :

- Factorial Design : Test variables (temperature, solvent polarity, catalyst loading) using a 2 factorial approach to identify significant factors affecting yield .

- Flow Chemistry : Implement continuous-flow reactors with immobilized catalysts to enhance reproducibility and reduce byproducts .

Q. How can structure-activity relationship (SAR) studies be structured to improve target selectivity?

- SAR Workflow :

- Analog Synthesis : Modify the pyridine (e.g., 5-Cl or 5-OCH substituents) and amide groups (e.g., N-methylation).

- In Silico Screening : Use Schrödinger’s Glide to rank analogs based on docking scores and ADMET properties .

Q. What mechanistic studies elucidate the compound’s role in catalytic or inhibitory processes?

- Mechanistic Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.